molecular formula C5H4FNO2 B6214089 2-cyano-1-fluorocyclopropane-1-carboxylic acid CAS No. 2168031-08-9

2-cyano-1-fluorocyclopropane-1-carboxylic acid

Cat. No.: B6214089
CAS No.: 2168031-08-9
M. Wt: 129.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-1-fluorocyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H4FNO2 and a molecular weight of 129.09 g/mol It is characterized by the presence of a cyano group (-CN), a fluorine atom, and a carboxylic acid group (-COOH) attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-1-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a fluorinated alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring. Subsequent introduction of the cyano and carboxylic acid groups can be achieved through various organic transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-cyano-1-fluorocyclopropane-1-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2-cyano-1-fluorocyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-cyano-1-fluorocyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-1-chlorocyclopropane-1-carboxylic acid
  • 2-cyano-1-bromocyclopropane-1-carboxylic acid
  • 2-cyano-1-iodocyclopropane-1-carboxylic acid

Uniqueness

Compared to its analogs, 2-cyano-1-fluorocyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

2168031-08-9

Molecular Formula

C5H4FNO2

Molecular Weight

129.1

Purity

95

Origin of Product

United States

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